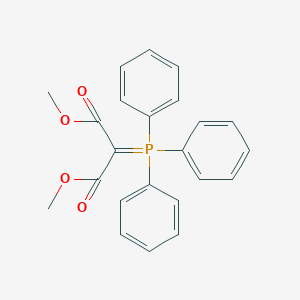
Dimethyl 2-(triphenylphosphoranylidene)malonate
Description
Dimethyl 2-(triphenylphosphoranylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a triphenylphosphoranylidene group attached to the malonic acid moiety, which is esterified with dimethyl groups
Properties
CAS No. |
19491-23-7 |
|---|---|
Molecular Formula |
C23H21O4P |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI Key |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester typically involves the reaction of malonic acid with triphenylphosphine and dimethyl sulfate. The reaction proceeds through the formation of an intermediate ylide, which then reacts with the malonic acid to form the desired ester. The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid and facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in the formation of a substituted acetic acid.
Alkylation: The compound can undergo alkylation reactions at the alpha position of the ester group, leading to the formation of substituted malonic esters
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Heating: Elevated temperatures for decarboxylation reactions
Major Products
Carboxylic acids: Formed through hydrolysis of the ester group
Substituted acetic acids: Formed through decarboxylation
Substituted malonic esters: Formed through alkylation reactions
Scientific Research Applications
Dimethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:
Organic synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biological studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Material science: Utilized in the development of novel materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester involves the formation of reactive intermediates, such as ylides and enolates, which participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the triphenylphosphoranylidene group, which stabilizes the formation of these intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another malonic ester commonly used in organic synthesis.
Ethyl acetoacetate: Similar in reactivity and used in the synthesis of ketones and other compounds.
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity
Uniqueness
Dimethyl 2-(triphenylphosphoranylidene)malonate is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other malonic esters may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


